1-Butyl-3-methylimidazolium bis(perfluoroethylsulfonyl)imide; 99%
Overview
Description
1-Butyl-3-methylimidazolium bis(perfluoroethylsulfonyl)imide is a type of ionic liquid with the formula C12H15F10N3O4S2 and a molecular weight of 519.379 . It is a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, ionic liquids are typically synthesized through a two-step process involving the formation of an intermediate imidazolium salt, followed by anion exchange .Molecular Structure Analysis
The molecular structure of 1-Butyl-3-methylimidazolium bis(perfluoroethylsulfonyl)imide has been studied using molecular dynamics simulations . These studies reveal the two-dimensional arrangement of the ions and their dynamics at the interfaces .Chemical Reactions Analysis
This compound has been used as a flame retardant for the spontaneous combustion of bituminous coal . The addition of this ionic liquid increases the decomposition temperature of bituminous coal, where the apparent activation energy is increased .Physical And Chemical Properties Analysis
At 20 ºC, the density of this ionic liquid is 1.4682 g cm-3 and the viscosity is 56.0 m Pas . It is insoluble in water and most petroleum aromatics solvents but soluble in some molecular solvents . The conductivity of this ionic liquid is related to temperature, solvent, and concentration .Scientific Research Applications
Electrolytes in Energy Storage Devices
This compound has been used as an electrolyte in Electrochemical Double-Layer Capacitors (EDLCs) . EDLCs are a type of supercapacitor that rely on reversible intercalation of charges at the carbon-based electrode–electrolyte interface via non faradaic reactions . They exhibit high energy storage capabilities and can be effectively used in applications where high-power delivery/recapture is required .
Synthesis of Conducting Polymers
The compound finds applications in the synthesis of conducting polymers . Conducting polymers have a wide range of applications, including organic solar cells, sensors, and supercapacitors .
Intercalation Electrode Materials
It is also used in the preparation of intercalation electrode materials . These materials are used in rechargeable batteries where they allow for the intercalation of ions into their structure during charging and discharging .
Glycosylation Promoter
The compound can be used as a glycosylation promoter in the synthesis of oligosaccharides from thiophenyl and trichloroacetimidate glycoside donors . This process is important in the production of complex carbohydrates for various applications in biochemistry and medicine .
Solvent for Extraction
It can act as a solvent for the extraction of sulfur and nitrogen containing aromatic organic compounds from aliphatic hydrocarbons . This is particularly useful in the petroleum industry where the removal of sulfur and nitrogen compounds is necessary to meet environmental regulations .
Preparation of Ion-Conductive Polymeric Membranes
The compound is used as a reagent in the preparation of ion-conductive polymeric membranes . These membranes have applications in fuel cells, batteries, and other electrochemical devices .
Ionic Liquid/Solid Interfaces
Studies have been conducted on ionic liquid/solid interfaces using this compound . Understanding these interfaces is crucial for the development of new materials and devices .
Dye-Sensitized Solar Cells
Lastly, it is used as an electrolyte in dye-sensitized solar cells . These solar cells are a type of thin film solar cell that are known for their easy fabrication and cost-effectiveness .
Mechanism of Action
Target of Action
The primary target of 1-Butyl-3-methylimidazolium bis(perfluoroethylsulfonyl)imide, also known as BMIM–TFSI, is the electrochemical interface . This compound is a type of room temperature ionic liquid (RTIL) that has been observed to have different properties near solid substrates compared to bulk liquids .
Mode of Action
BMIM–TFSI interacts with its targets by forming layered structures at the interfaces . The structural and dynamic properties of BMIM–TFSI on mica and graphite interfaces have been thoroughly investigated . It has been found that the closest layer of BMIM–TFSI behaves as a two-dimensional ionic crystal on mica and as a liquid or liquid crystal on graphite .
Pharmacokinetics
It is known that bmim–tfsi is a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries . These batteries consist of an anode, cathode, and electrolyte with a charge-discharge cycle .
Result of Action
The result of BMIM–TFSI’s action can be observed in its application in electrochemical double-layer capacitors (EDLCs) . The single electrode specific capacitance (Csc) of the EDLC was 4.5 F g −1 and the relaxation time constant was 10.7 s . The initial Csc was 26.5 F g −1 and its retention was above 65.5% over 500 cycles .
Action Environment
The action of BMIM–TFSI can be influenced by environmental factors. For instance, the properties of BMIM–TFSI near solid substrates are different from those of bulk liquids . These properties play an important role in the development of catalysts, lubricants, and electrochemical devices .
Safety and Hazards
properties
IUPAC Name |
bis(1,1,2,2,2-pentafluoroethylsulfonyl)azanide;1-butyl-3-methylimidazol-3-ium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.C4F10NO4S2/c1-3-4-5-10-7-6-9(2)8-10;5-1(6,7)3(11,12)20(16,17)15-21(18,19)4(13,14)2(8,9)10/h6-8H,3-5H2,1-2H3;/q+1;-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYUJCKNUTUQQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(F)(F)F)(F)F)(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F10N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-3-methylimidazolium bis(perfluoroethylsulfonyl)imide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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